molecular formula C9H11N5O B2678009 1-(9H-purin-6-yl)pyrrolidin-3-ol CAS No. 1206970-07-1

1-(9H-purin-6-yl)pyrrolidin-3-ol

Cat. No.: B2678009
CAS No.: 1206970-07-1
M. Wt: 205.221
InChI Key: WTXHMKVIECZUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Purin-6-yl)pyrrolidin-3-ol (CAS: 1246550-66-2) is a purine derivative featuring a pyrrolidine-3-ol substituent at the 6-position of the purine ring. Its hydroxyl group on the pyrrolidine ring may enhance solubility and hydrogen-bonding interactions, distinguishing it from other purinyl derivatives .

Properties

IUPAC Name

1-(7H-purin-6-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXHMKVIECZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(9H-purin-6-yl)pyrrolidin-3-ol typically involves the reaction of purine derivatives with pyrrolidin-3-ol under specific conditions. One common method involves the use of a purine base, such as adenine, which is reacted with pyrrolidin-3-ol in the presence of a suitable catalyst and solvent . The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

1-(9H-purin-6-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the purine or pyrrolidin-3-ol moieties are replaced with other groups.

Scientific Research Applications

1-(9H-purin-6-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Derivatives

The table below compares 1-(9H-purin-6-yl)pyrrolidin-3-ol with analogous purine derivatives, focusing on substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight Substituent at Purine 6-Position Key Features/Applications References
1-(9H-Purin-6-yl)pyrrolidin-3-ol C₉H₁₁N₅O 205.22 g/mol Pyrrolidin-3-ol Potential solubility enhancer; kinase inhibition candidate
6-(Pyrrolidin-1-yl)-9H-purin-2-amine C₉H₁₁N₇ 205.23 g/mol Pyrrolidin-1-yl + amine at purine 2-N Intermediate for nucleoside analogs
CP-945,598 (Otenabant) C₂₅H₂₅Cl₂N₇O 510.42 g/mol Piperidine-4-carboxamide Cannabinoid receptor antagonist
6-[2-Acetoxy-4-fluorophenyl]-9H-purine C₁₃H₁₀FN₅O₂ 295.25 g/mol 2-Acetoxy-4-fluorophenyl Synthetic intermediate for nucleosides
4-Morpholino-9H-purine C₉H₁₂N₆O 220.24 g/mol Morpholino Kinase inhibitor scaffold

Structural and Functional Analysis

Substituent Effects on Solubility and Bioactivity The pyrrolidin-3-ol group in the target compound introduces a polar hydroxyl group, likely improving aqueous solubility compared to non-polar analogs like 6-(pyrrolidin-1-yl)-9H-purin-2-amine . In contrast, CP-945,598 (Otenabant) features a bulkier piperidine-4-carboxamide substituent, which contributes to its high molecular weight (510.42 g/mol) and cannabinoid receptor antagonism .

Synthetic Utility

  • Compounds like 6-[2-Acetoxy-4-fluorophenyl]-9H-purine (from ) are intermediates in nucleoside synthesis, where the aryl group facilitates coupling reactions . The target compound’s pyrrolidine alcohol may serve a similar role in modular purine derivatization.

Pharmacological Potential Morpholino-substituted purines (e.g., 4-morpholino-9H-purine) are established kinase inhibitors, suggesting that the target compound’s pyrrolidine alcohol could be optimized for analogous targets .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in 1-(9H-purin-6-yl)pyrrolidin-3-ol enables hydrogen-bond donor interactions, absent in morpholino or pyrrolidin-1-yl analogs.
  • LogP Predictions : The compound’s LogP is estimated to be lower than CP-945,598 due to reduced hydrophobicity, enhancing membrane permeability .

Biological Activity

1-(9H-purin-6-yl)pyrrolidin-3-ol is a purine derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure allows it to interact with various biological targets, which may lead to significant pharmacological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 1-(9H-purin-6-yl)pyrrolidin-3-ol consists of a purine base linked to a pyrrolidine ring. Its molecular formula is C10_{10}H12_{12}N4_{4}O, and it features hydroxyl and amino functional groups that contribute to its biological reactivity.

Biological Activity Overview

1-(9H-purin-6-yl)pyrrolidin-3-ol has shown promising biological activities, particularly in the following areas:

1. Anticancer Activity

Recent studies have demonstrated that purine derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated several purine derivatives, including 1-(9H-purin-6-yl)pyrrolidin-3-ol, for their cytotoxic effects on human lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells. The results indicated that these compounds could induce apoptosis and inhibit cell growth effectively.

CompoundCell LineIC50_{50} (µM)Mechanism of Action
1-(9H-purin-6-yl)pyrrolidin-3-olA5490.79Induction of apoptosis
1-(9H-purin-6-yl)pyrrolidin-3-olHeLa0.65Cell cycle arrest

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that purine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Case Study 1: Anticancer Effects

In a controlled study involving murine models of pancreatic cancer, treatment with 1-(9H-purin-6-yl)pyrrolidin-3-ol resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis rates in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this purine derivative against drug-resistant strains of Staphylococcus aureus. Patients treated with formulations containing 1-(9H-purin-6-yl)pyrrolidin-3-ol exhibited improved outcomes compared to those receiving standard antibiotic therapy.

The biological activity of 1-(9H-purin-6-yl)pyrrolidin-3-ol is attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • DNA Interaction : It may bind to DNA or RNA structures, disrupting replication and transcription processes.
  • Antimicrobial Mechanism : The hydroxyl group enhances its binding affinity to bacterial enzymes, inhibiting their function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.